N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1421514-28-4
VCID: VC7041879
InChI: InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-17(20)18-16-6-8-19(9-7-16)10-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20)
SMILES: CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)CCOC
Molecular Formula: C17H26N2O2
Molecular Weight: 290.407

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE

CAS No.: 1421514-28-4

Cat. No.: VC7041879

Molecular Formula: C17H26N2O2

Molecular Weight: 290.407

* For research use only. Not for human or veterinary use.

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE - 1421514-28-4

Specification

CAS No. 1421514-28-4
Molecular Formula C17H26N2O2
Molecular Weight 290.407
IUPAC Name N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-17(20)18-16-6-8-19(9-7-16)10-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20)
Standard InChI Key ODUVCVJHVLQLID-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)CCOC

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The systematic IUPAC name N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methylphenyl)acetamide reflects its core components:

  • A piperidine ring substituted at the 1-position with a 2-methoxyethyl group.

  • An acetamide side chain at the 4-position of the piperidine, connected to a 3-methylphenyl aromatic ring.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number954019-26-2
Molecular FormulaC₁₈H₂₈N₂O₂
Molecular Weight304.434 g/mol
SMILESCC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC
InChIKeyJGVUVUACFFSCAI-UHFFFAOYSA-N

Structural Analysis

The compound’s three-dimensional conformation is influenced by:

  • Piperidine Ring Flexibility: The chair conformation of the piperidine ring minimizes steric strain, while the 2-methoxyethyl side chain introduces steric bulk and hydrogen-bonding potential.

  • Acetamide Linkage: The amide bond between the piperidine and 3-methylphenyl groups confers rigidity, favoring interactions with biological targets like enzymes or receptors.

  • Aromatic System: The 3-methylphenyl group contributes hydrophobic interactions, enhancing membrane permeability and target binding.

Synthesis and Reactivity

Critical Reaction Parameters:

  • Temperature: 0–5°C during acyl chloride addition to prevent side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Catalysts: Triethylamine to neutralize HCl byproducts.

Reactivity Profile

The compound exhibits:

  • Amide Hydrolysis: Susceptibility to acidic or basic conditions, yielding 3-methylphenylacetic acid and 1-(2-methoxyethyl)piperidin-4-amine.

  • Oxidative Stability: The tertiary amine in the piperidine ring resists oxidation under ambient conditions.

Physicochemical Properties

Partition and Solubility

  • logP (Octanol-Water): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the hydrophobic 3-methylphenyl group.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch).

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), δ 3.4–3.6 (m, 4H, OCH₂CH₂), δ 2.3 (s, 3H, CH₃).

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Bioisosteric Replacements: Substituting the 3-methylphenyl group with fluorinated analogs to enhance metabolic stability.

  • Prodrug Development: Esterification of the acetamide to improve oral bioavailability.

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